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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino Crotonic Acid
Cinnamyl Ester

Introduction
3-Amino crotonic acid cinnamyl ester, also known as cinnamyl 3-aminocrotonate, is a

significant organic intermediate with the chemical formula C₁₃H₁₅NO₂.[1] This compound

serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably in

the production of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine.[1]

[2] Cilnidipine is recognized for its dual-blocking action on L-type and N-type calcium channels,

offering unique therapeutic benefits in the management of hypertension.[1]

The unique chemical architecture of 3-amino crotonic acid cinnamyl ester, which combines

an enamine moiety with a cinnamyl ester group, dictates its reactivity and physicochemical

properties. Understanding these properties is paramount for researchers and drug

development professionals to optimize synthesis protocols, ensure the stability of

intermediates, and control the quality of the final active pharmaceutical ingredient (API). This

technical guide provides a comprehensive overview of the core physicochemical properties of

3-amino crotonic acid cinnamyl ester, offering field-proven insights and detailed

experimental and predictive methodologies.
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The structural and chemical identity of a molecule is the foundation upon which all its other

properties are built. The following table summarizes the key identifiers for 3-amino crotonic
acid cinnamyl ester.

Identifier Value Reference(s)

IUPAC Name
[(E)-3-phenylprop-2-enyl]

(Z)-3-aminobut-2-enoate
[1]

CAS Number 103909-86-0 [1]

Molecular Formula C₁₃H₁₅NO₂ [1]

Molecular Weight 217.26 g/mol [1]

Synonyms

Cinnamyl 3-aminocrotonate,

(E)-Cinnamyl 3-aminobut-2-

enoate, 3-Phenylallyl 3-

aminobut-2-enoate

[1]

InChI Key
GOWWDIWBLHYGMJ-

GZPHBSKSSA-N
[1]

Canonical SMILES
C/C(=C/C(=O)OC/C=C/C1=CC

=CC=C1)/N
[1]

The molecule's structure, featuring a conjugated system, is pivotal to its reactivity and spectral

properties.

Figure 1: 2D Structure of 3-Amino Crotonic Acid Cinnamyl Ester

Physicochemical Parameters
The physicochemical properties of an API intermediate are critical for process development,

formulation, and understanding its biological behavior.
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Property Value Comments and References

Physical State
White to off-white solid or pale

yellow liquid
[2]

Melting Point 40 - 41 °C Experimentally determined.[3]

Boiling Point 386.3 ± 30.0 °C (Predicted)
No experimental data is

currently available.[3]

Solubility

Slightly soluble in DMSO and

Methanol. Expected to be

poorly soluble in water and

soluble in various organic

solvents like ethanol and ethyl

acetate.

[3][4]

pKa ~5.3 (Predicted)

The basicity of the enamine

nitrogen is reduced due to

delocalization of the lone pair

into the conjugated system.[3]

[5]

LogP 2.7 (Predicted)
Indicates moderate lipophilicity.

[1]

Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of

organic compounds. While experimental spectra for 3-amino crotonic acid cinnamyl ester
are not readily available in the public domain, we can predict the key spectral features based

on the analysis of its constituent parts and related structures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and

aminocrotonate moieties.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
References

~7.2-7.4 m 5H
Aromatic protons

(C₆H₅)

The phenyl

group protons

will appear as a

complex multiplet

in the typical

aromatic region.

[6][7]

~6.6 d 1H =CH- (cinnamyl)

Olefinic proton

on the carbon β

to the phenyl

group, showing a

doublet due to

coupling with the

adjacent olefinic

proton.[6]

~6.3 dt 1H -CH= (cinnamyl)

Olefinic proton

on the carbon α

to the phenyl

group, appearing

as a doublet of

triplets due to

coupling with the

adjacent olefinic

and methylene

protons.[6][8]

~4.7 d 2H O-CH₂-

Methylene

protons of the

cinnamyl ester,

deshielded by

the adjacent

oxygen and

double bond.[9]
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~4.5 s 1H =CH- (crotonate)

Vinylic proton of

the

aminocrotonate

moiety,

appearing as a

singlet.

~4.0-5.0 br s 2H -NH₂

The amino

protons are

expected to be a

broad singlet and

their chemical

shift can vary

depending on

solvent and

concentration.

~1.9 s 3H -CH₃

Methyl group

protons of the

aminocrotonate

moiety,

appearing as a

sharp singlet.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale and References

~170 C=O (ester)
Carbonyl carbon of the ester

group.[10]

~160 C-NH₂

Carbon attached to the amino

group, significantly downfield

due to the nitrogen and

conjugation.

~125-136 Aromatic and Olefinic Carbons
Phenyl and vinyl carbons of

the cinnamyl group.[11]

~84 =CH- (crotonate)
Vinylic carbon of the

aminocrotonate moiety.

~65 O-CH₂-
Methylene carbon of the

cinnamyl ester.

~22 -CH₃
Methyl carbon of the

aminocrotonate moiety.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale and
References

3400-3250 Medium N-H stretch

Characteristic

stretching vibrations of

the primary amine

group.[12]

3100-3000 Medium =C-H stretch
Aromatic and vinylic

C-H stretching.[13]

2950-2850 Medium -C-H stretch

Aliphatic C-H

stretching of the

methyl group.[13]

~1710 Strong C=O stretch (ester)

Conjugated ester

carbonyl stretching

vibration.[14]

~1650 Strong C=C stretch

Overlapping C=C

stretching vibrations of

the enamine and

cinnamyl groups.[13]

1650-1580 Medium N-H bend
Bending vibration of

the primary amine.[12]

~1200 Strong C-O stretch (ester)
Characteristic ester C-

O stretching.[14]

Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Interpretation Rationale and References

217 [M]⁺ Molecular ion peak.

117 [C₈H₉]⁺

Tropylium ion, a common

fragment from the cinnamyl

group.[15][16]

100 [C₄H₆NO₂]⁺

Fragment corresponding to the

aminocrotonate moiety after

cleavage of the ester bond.

91 [C₇H₇]⁺

Benzyl cation, another

common fragment from the

cinnamyl group.[15][16]

Reactivity and Stability
The reactivity of 3-amino crotonic acid cinnamyl ester is dominated by the enamine

functionality, which imparts nucleophilic character to the β-carbon. This makes it susceptible to

reaction with various electrophiles.

Enamines are generally sensitive to hydrolysis, especially under acidic conditions, which can

revert them to the corresponding β-keto ester and ammonia.[5] The compound is also noted to

be light-sensitive, a common characteristic of dihydropyridine precursors, which can undergo

oxidation upon exposure to light.[3][16] Therefore, storage in inert, dark conditions is

recommended.[3]

Synthesis and Application in Drug Development
Proposed Synthesis Protocol
The synthesis of 3-amino crotonic acid cinnamyl ester typically involves the condensation of

a β-keto ester with an amine. While a specific protocol for the cinnamyl ester is not widely

published, a reliable procedure can be adapted from the synthesis of related alkyl esters.[7][17]

[18]

Reaction: Cinnamyl acetoacetate + Ammonia → 3-Amino crotonic acid cinnamyl ester +
Water
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Materials:

Cinnamyl acetoacetate

Aqueous ammonia (25%)

Anhydrous organic solvent (e.g., Toluene or Isopropanol)

Anhydrous magnesium sulfate or sodium sulfate

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

cinnamyl acetoacetate and the organic solvent.

Slowly add an excess of aqueous ammonia to the stirred solution at room temperature.

Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water

to gauge the reaction's progress.

After several hours of reflux (reaction progress can be monitored by TLC), cool the mixture to

room temperature.

If a precipitate forms, it can be collected by filtration. Otherwise, the organic layer is

separated, washed with brine, and dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

The crude product can be purified by recrystallization or column chromatography on silica

gel.

Start: 
 Cinnamyl Acetoacetate & Ammonia

Reaction: 
 Reflux in Solvent (e.g., Toluene)

Work-up: 
 Phase Separation & Drying

Purification: 
 Recrystallization or Chromatography

Final Product: 
 3-Amino Crotonic Acid Cinnamyl Ester
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Figure 2: General Synthesis Workflow

Role in Hantzsch Dihydropyridine Synthesis
3-Amino crotonic acid cinnamyl ester is a key building block in the Hantzsch synthesis of

dihydropyridines, a class of compounds with significant therapeutic applications, including

Cilnidipine.[2][15] In this multi-component reaction, the enamine (3-amino crotonic acid
cinnamyl ester) reacts with an aldehyde and a β-keto ester to form the dihydropyridine ring.

Reactants
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Product

3-Amino Crotonic Acid
Cinnamyl Ester

Michael Adduct

Aldehyde β-Keto Ester

Cyclized Intermediate

Cyclization

Dihydropyridine
(e.g., Cilnidipine)

Dehydration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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